molecular formula C6H7BrN2O2 B13040255 2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)aceticacid

2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)aceticacid

Cat. No.: B13040255
M. Wt: 219.04 g/mol
InChI Key: BARLAVKICAMWLE-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and methylation. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as bromine or N-bromosuccinimide (NBS) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both bromine and methyl groups on the pyrazole ring, which can enhance its reactivity and specificity in various applications. Its acetic acid moiety also provides additional functionalization options, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-(3-bromo-5-methylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C6H7BrN2O2/c1-4-2-5(7)8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

BARLAVKICAMWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)O)Br

Origin of Product

United States

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